3-Bromofuran-2-carbaldehyde

Overview

Description

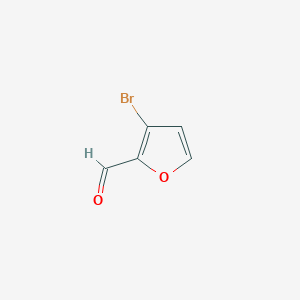

3-Bromofuran-2-carbaldehyde is an organic compound with the molecular formula C5H3BrO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains both a bromine atom and an aldehyde group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming more complex molecules.

Synthetic Routes and Reaction Conditions:

Photochemical Synthesis: One method involves the photochemical reaction of 3- and 5-bromofuran-2-carbaldehyde in aromatic solutions, yielding 3- and 5-aryl-2-furyl derivatives.

Ortho-Metalation: Another method involves the ortho-metalation of 3,4-dibromofuran with butyllithium, followed by selective bromination.

Industrial Production Methods:

Diels-Alder Reaction: A notable industrial method includes a sequence of Diels-Alder reaction, bromination, and reverse Diels-Alder reaction to produce 3-bromofuran.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as lithium diisopropylamide and iodomethane are commonly used.

Oxidation: Oxidizing agents like potassium permanganate can be used to convert the aldehyde group to a carboxylic acid.

Reduction: Reducing agents like sodium borohydride can reduce the aldehyde group to an alcohol.

Major Products:

Substitution Products: Various 3-substituted furans.

Oxidation Products: 3-Bromofuran-2-carboxylic acid.

Reduction Products: 3-Bromofuran-2-methanol.

Scientific Research Applications

Organic Synthesis

3-Bromofuran-2-carbaldehyde is primarily utilized as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, enables the formation of a wide array of derivatives that have potential applications in pharmaceuticals and fine chemicals.

Synthetic Routes

- Photochemical Reactions : Involves the photochemical reaction of bromofuran derivatives to yield aryl-furyl compounds.

- Ortho-Metalation : Utilizes reagents like butyllithium for selective bromination.

- Diels-Alder Reactions : Employed in industrial settings for producing derivatives through sequential reactions.

The compound has been investigated for its biological properties, particularly in medicinal chemistry. Research indicates potential applications in developing therapeutic agents with antimicrobial, antitumor, and anti-inflammatory effects.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 64 |

| This compound | S. aureus | 128 |

Antitumor Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, such as A549 (lung cancer) and LNCaP (prostate cancer), with IC50 values significantly lower than standard chemotherapeutic agents. Mechanisms include:

- DNA Interaction : Binding to DNA influences cell cycle progression.

- Caspase Activation : Induces apoptosis in tumor cells.

- Inflammatory Pathways : Inhibits inflammatory mediators.

Antitumor Study

A recent study evaluated the effects of furan derivatives on human lung cancer cell lines using both 2D and 3D culture methods. The findings indicated that these compounds exhibited higher cytotoxicity in 2D cultures, highlighting the complexity of tumor microenvironments.

Antimicrobial Evaluation

Another investigation focused on synthesizing thiosemicarbazone derivatives from furan-2-carbaldehyde, revealing significant antibacterial and antifungal activities against clinical isolates.

Mechanism of Action

The mechanism of action of 3-Bromofuran-2-carbaldehyde involves its reactivity towards nucleophiles and electrophiles:

Molecular Targets: The bromine atom and the aldehyde group are the primary reactive sites.

Pathways Involved: The compound can participate in various organic reactions, including nucleophilic substitution, oxidation, and reduction, leading to the formation of diverse products.

Comparison with Similar Compounds

3-Bromofuran: A simpler analog without the aldehyde group.

2-Bromofuran-3-carbaldehyde: An isomer with the bromine and aldehyde groups in different positions.

3,4-Dibromofuran: A compound with two bromine atoms on the furan ring.

Uniqueness: 3-Bromofuran-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which provides it with distinct reactivity and versatility in organic synthesis compared to its analogs .

Biological Activity

3-Bromofuran-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antitumor, and anti-inflammatory effects. The findings are supported by data tables and relevant case studies that illustrate the compound's potential applications in medicinal chemistry.

This compound is characterized by its furan ring structure with a bromine substituent at the 3-position and an aldehyde functional group at the 2-position. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of furan derivatives, including this compound. For instance, derivatives of furan-2-carbaldehyde have demonstrated antibacterial effects against various pathogens. A study indicated that compounds derived from furan-2-carbaldehyde showed activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 64 |

| This compound | S. aureus | 128 |

Antitumor Activity

Research has also explored the antitumor potential of furan derivatives, including those related to this compound. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and LNCaP (prostate cancer). The IC50 values for these compounds were found to be significantly lower than those for standard chemotherapeutic agents, suggesting a promising avenue for further development .

The mechanisms underlying the biological activity of this compound involve several pathways:

- DNA Interaction : Some studies suggest that furan derivatives can bind to DNA, influencing cell cycle progression and apoptosis in cancer cells .

- Caspase Activation : Compounds have been shown to activate caspases, leading to programmed cell death in tumor cells .

- Inflammatory Pathways : The compound has also been implicated in inhibiting inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Antitumor Study : A recent investigation evaluated the effects of a series of furan derivatives on human lung cancer cell lines using both 2D and 3D culture methods. The study found that compounds related to this compound exhibited higher cytotoxicity in 2D cultures compared to their performance in 3D models, indicating the complexity of tumor microenvironments .

- Antimicrobial Evaluation : Another study focused on the synthesis and biological evaluation of thiosemicarbazone derivatives derived from furan-2-carbaldehyde, revealing significant antibacterial and antifungal activities against clinical isolates .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This aldehyde undergoes palladium-catalyzed coupling with boronic acids to form biaryl structures. Reaction conditions and outcomes vary based on catalytic systems and substrates:

Key observations :

-

Reactions typically complete within 12-72 hours under inert atmospheres.

-

Aqueous/organic biphasic systems improve catalyst efficiency.

-

Electron-rich boronic acids exhibit faster coupling kinetics.

Condensation Reactions

The aldehyde group engages in Knoevenagel condensations with active methylene compounds:

Example : Reaction with malonic acid

-

Reagents : Piperidine (catalyst), pyridine (solvent)

-

Conditions : Reflux for 3 hours under N₂

-

Mechanism : Base-catalyzed deprotonation of malonic acid followed by nucleophilic attack on the aldehyde carbonyl.

Nucleophilic Substitution at the Bromine Center

While less common than coupling reactions, the bromine atom can undergo substitution under specific conditions:

| Nucleophile | Catalyst | Solvent | Temperature | Yield | Product Type |

|---|---|---|---|---|---|

| Amines | None | DMF | 100°C | 45-60% | Aminofuran derivatives |

| Thiols | CuI | DMSO | 80°C | 50-70% | Thioether analogs |

Data adapted from methodology in , where similar bromofuran systems demonstrate predictable substitution patterns.

Stability Considerations

Critical parameters affecting reaction outcomes:

-

Thermal sensitivity : Decomposes above 150°C, requiring controlled heating in reflux systems

-

pH dependence : Aldehyde group prone to hydration under strongly acidic aqueous conditions

-

Light sensitivity : Requires amber glassware in prolonged reactions to prevent radical side reactions

Experimental protocols consistently emphasize inert atmosphere protection (Ar/N₂) and anhydrous solvents to maximize yields . The compound's dual functionalization capacity makes it particularly valuable for constructing molecular architectures in pharmaceutical intermediates and functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromofuran-2-carbaldehyde?

The synthesis typically involves formylation or halogenation of furan derivatives. A method analogous to the ortho-formylation of 2-bromophenol (using MgCl₂, triethylamine, and paraformaldehyde) can be adapted for this compound. Reaction optimization includes drying reagents (MgCl₂, paraformaldehyde) and using anhydrous solvents to minimize side reactions .

Q. What purification methods are recommended for isolating this compound?

Recrystallization from ethanol or ethyl acetate is effective due to the compound’s moderate polarity. Thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) can monitor reaction progress. Column chromatography (silica gel, gradient elution) is used for impurities with similar polarity .

Q. How is this compound characterized using spectroscopic techniques?

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~9.8 ppm. The bromine atom deshields adjacent protons, causing splitting patterns in the aromatic region.

- Mass spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 174 (C₅H₃BrO₂) with characteristic isotopic patterns for bromine.

- FT-IR : Strong C=O stretch (~1680 cm⁻¹) and C-Br stretch (~600 cm⁻¹) .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

The bromine atom acts as a directing group, enabling regioselective C–H bond activation. In Pd-catalyzed arylation, it facilitates Suzuki-Miyaura or Heck couplings, forming biaryl structures. Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ in THF at 80°C yield triarylfluorobenzene derivatives .

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution reactions involving this compound?

- Steric/Electronic Effects : The bromine atom directs electrophiles to the less hindered C-5 position.

- Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to stabilize transition states.

- Temperature Control : Lower temperatures favor kinetic control, reducing competing pathways .

Q. How can researchers resolve contradictions in spectroscopic data interpretation for this compound derivatives?

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to resolve overlapping signals.

- X-ray Crystallography : Provides unambiguous structural confirmation (e.g., CCDC 1883207 in related compounds).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts for comparison .

Q. What role does this compound play in synthesizing complex heterocyclic systems?

It serves as a precursor for fused heterocycles (e.g., benzofurans) via cyclocondensation with amines or hydrazines. For example, reaction with 2-aminophenol yields benzofuran-carboxamide derivatives with potential bioactivity .

Q. What are the critical considerations for handling and storing this compound to prevent decomposition?

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to avoid aldehyde oxidation.

- Light Sensitivity : Use amber vials to prevent photodegradation.

- Moisture Control : Store with desiccants (e.g., molecular sieves) to inhibit hydrolysis .

Q. What experimental parameters require optimization to minimize side products during this compound synthesis?

- Catalyst Loading : Excess MgCl₂ (>1.5 eq) accelerates formylation but risks overhalogenation.

- Solvent Choice : Anhydrous THF minimizes water-induced side reactions.

- Reaction Time : Prolonged heating (>6 hrs) leads to polymerization; TLC monitoring is critical .

Methodological Notes

Properties

IUPAC Name |

3-bromofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-1-2-8-5(4)3-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAVZSUPQGDMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391861 | |

| Record name | 3-bromofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14757-78-9 | |

| Record name | 3-bromofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.